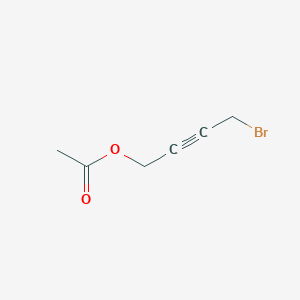

4-Bromobut-2-ynyl acetate

Description

4-Bromobut-2-ynyl acetate is an organobromine compound characterized by a but-2-ynyl backbone with a bromine atom at the terminal carbon (C4) and an acetate ester group at C1. Its molecular formula is C₆H₇BrO₂, with a molar mass of 193.03 g/mol. The compound’s structure—featuring a conjugated alkyne, bromine, and ester group—grants it unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and pharmaceutical intermediate preparation .

Properties

Molecular Formula |

C6H7BrO2 |

|---|---|

Molecular Weight |

191.02 g/mol |

IUPAC Name |

4-bromobut-2-ynyl acetate |

InChI |

InChI=1S/C6H7BrO2/c1-6(8)9-5-3-2-4-7/h4-5H2,1H3 |

InChI Key |

XRNALMAPVJRQGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC#CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-bromobut-2-ynyl acetate with structurally or functionally related compounds, emphasizing differences in properties, reactivity, and applications.

2-(Acetoxymethyl)-4-bromobutyl Acetate (CAS 126589-82-0)

- Molecular Formula : C₉H₁₅BrO₄

- Functional Groups : Two acetate esters, bromine on C4.

- Key Differences :

- The absence of an alkyne group reduces reactivity toward cycloadditions or cross-couplings compared to this compound.

- Higher molecular weight (267.12 g/mol) and polarity may enhance solubility in polar solvents.

- Applications include polymer additives and intermediates for nucleophilic substitutions .

(1-Bromo-4-chloro-4-oxobutan-2-yl) Acetate (CAS 191354-46-8)

- Molecular Formula : C₆H₈BrClO₃

- Functional Groups : Bromine, chlorine, ketone, acetate.

- Key Differences :

Vinyl Acetate (CAS 108-05-4)

- Molecular Formula : C₄H₆O₂

- Functional Groups : Vinyl ester.

- Key Differences: Lacking halogens or alkynes, vinyl acetate’s primary application is polymerization (e.g., polyvinyl acetate for adhesives and paints).

Cyclohexyl Acetate (CAS 622-45-7)

- Molecular Formula : C₈H₁₄O₂

- Functional Groups : Cyclohexyl ester.

- Key Differences :

- The cyclohexyl group imparts hydrophobicity, making it suitable for fragrances and solvents.

- Unlike this compound, it lacks reactive sites (halogens, alkynes), limiting synthetic versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.